trans-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol
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Overview
Description
trans-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol: is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a phenyl group attached to the isoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol typically involves multi-step sequences. One common method includes the catalytic reduction of a nitro group followed by the formation of a cyclic imine and further reduction to yield the desired tetrahydroisoquinoline . The reaction conditions often involve the use of metal catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic reduction methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
Chemistry: In chemistry, trans-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a model compound in the study of isoquinoline alkaloids .
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. They are explored as candidates for the treatment of neurodegenerative diseases and other medical conditions .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its role as a building block in the synthesis of active pharmaceutical ingredients (APIs) highlights its industrial significance .
Mechanism of Action
The mechanism of action of trans-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a phenyl group, known for its pharmacological properties.
Naphthalene, 1,2,3,4-tetrahydro-: A related compound with a different ring structure but similar chemical reactivity.
Uniqueness: trans-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol is unique due to its specific substitution pattern and the presence of both a phenyl group and an isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
90861-84-0 |
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Molecular Formula |
C₁₅H₁₅NO |
Molecular Weight |
225.29 |
Synonyms |
(1R,4R)-rel-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol |
Origin of Product |
United States |
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